3-(Acetylamino)propanamide
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Overview
Description
3-(Acetylamino)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of an acetylamino group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Acetylamino)propanamide can be synthesized through several methods. One common approach involves the acetylation of 3-aminopropanamide using acetic anhydride or acetyl chloride under controlled conditions. The reaction typically requires a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-(Acetylamino)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into amines or other reduced forms.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-(Acetylamino)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Acetylamino)propanamide involves its interaction with specific molecular targets and pathways. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Propanamide: A simpler amide with similar structural features but lacking the acetylamino group.
3-Acetylamino-N-2-thienyl-propanamide: A derivative with a thienyl group, exhibiting different chemical properties and applications.
Uniqueness: 3-(Acetylamino)propanamide is unique due to its specific acetylamino substitution, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
3-acetamidopropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-4(8)7-3-2-5(6)9/h2-3H2,1H3,(H2,6,9)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPBDSRHYYCQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611537 |
Source
|
Record name | N~3~-Acetyl-beta-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219724-47-7 |
Source
|
Record name | N~3~-Acetyl-beta-alaninamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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